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Comparative Analysis: Nafamostat vs. Heparin

Clinical Context &
Study Design

Key Efficacy Findings
(Filter Life)

Key Safety Findings
(Bleeding Risk)

Other Notable
Outcomes

| CRRT in Critically Ill Adults Retrospective Observational Study [1] | Heparin was associated with a

longer filter life. • Mean filter life with Heparin: 1.58 days • Mean filter life with Nafamostat: 1.06 days

(p=0.006) [1] | Not the primary focus, but no significant difference in blood transfusion requirements was

found between the two groups. [1] | The study concluded that heparin could prolong filter life by

approximately one-third to one-half a day compared to nafamostat. [1] | | CRRT in Adults at High Bleeding

Risk Retrospective Observational Study [2] | No significant difference in median filter life was reported

between the two agents. [2] | Nafamostat was associated with a significantly lower risk of bleeding

complications (3.3% vs. 27%, p=0.04) in a propensity score-matched analysis. [2] | The use of nafamostat

was independently associated with a reduced risk of bleeding in multivariate analysis. [2] | | Pediatric

CRRT with Acute Liver Failure Retrospective Observational Study [3] | Filter lifespan was shortest with

systemic heparin. Lifespans for Citrate (43.0 h) and Nafamostat (43.0 h) were similar and superior to

Heparin (37.0 h). [3] | Heparin had a higher rate of new bleeding episodes (36.8%) compared to Citrate

(6.7%) and Nafamostat (5.9%). [3] | Nafamostat was suggested as a preferred option due to its combination

of filter longevity and a lower risk of metabolic disturbances compared to citrate. [3] | | Venoarterial ECMO
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Support Retrospective Review [4] | Thromboembolic events were comparable between the two

anticoagulants. [4] | Nafamostat was identified as a significant risk factor for bleeding (HR, 2.4),

meaning it was associated with a higher bleeding risk in this specific ECMO context. [4] | The only

significant risk factor for thromboembolic complications was old age, regardless of the anticoagulant type

used. [4] |

Detailed Experimental Protocols

For the key studies cited above, here are the detailed methodologies that support the data.

1. CRRT Protocol for Critically Ill Adults [1]

Study Design: Single-center, retrospective, observational study.
Participants: 286 critically ill adult patients requiring CKRT.

Intervention: Patients received either unfractionated heparin (continuous infusion at 400 U/h) or
nafamostat mesylate (continuous infusion at 10 mg/h) during CKRT.

Primary Outcome: Filter life, defined as the time from CKRT initiation to the end of the first filter use
due to clotting.

Adjustment for Bias: Propensity score matching was used to balance baseline characteristics
between the heparin and nafamostat groups, creating comparable cohorts for analysis.

2. CRRT Protocol for Patients at High Bleeding Risk [2]

Study Design: Single-center retrospective observational study.

Participants: 101 adult patients requiring CRRT in the ICU.
Intervention: Anticoagulation with either nafamostat mesylate or unfractionated heparin.

Primary Outcome: The risk of bleeding complications during CRRT.
Adjustment for Bias: The study used both propensity score matching and multivariate logistic

analysis with inverse probability of treatment weighting to control for confounding factors and
strengthen the validity of the bleeding risk comparison.

3. ECMO Support Protocol [4]

Study Design: Retrospective review of 320 patients.
Participants: Patients who underwent venoarterial ECMO support.

Intervention: Anticoagulation with either heparin or nafamostat mesylate.
Primary Endpoint: Thromboembolic or bleeding complications during ECMO support.

Analysis: Propensity score matching was used to compare groups. Risk factors for bleeding and
thrombosis were analyzed using univariate and multivariate models.
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Mechanisms of Action & Experimental Workflow

The fundamental difference in the mechanism of action between these two drugs explains their distinct

bleeding risk profiles. The following diagram illustrates their primary pathways and a generalized workflow

for a comparative clinical study.
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Interpretation and Key Takeaways
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For researchers and drug development professionals, the data highlights several critical considerations:

Context is Paramount: The safety advantage of nafamostat is not absolute. Its significantly higher
bleeding risk during ECMO [4] underscores that findings from one clinical context (e.g., CRRT)

cannot be directly extrapolated to another (e.g., ECMO). The reason for this discrepancy is an area
requiring further investigation.

Efficacy-Safety Trade-off: The choice between these anticoagulants often involves balancing
efficacy (filter life) against safety (bleeding risk). In CRRT, heparin may offer longer circuit patency [1],

while nafamostat provides a superior safety profile for patients at high risk of bleeding [2] [3].
Consider the Comparator Landscape: In some regions, regional citrate anticoagulation (RCA) is
the first-line recommended therapy for CRRT. One recent study noted that while RCA demonstrated
superior anticoagulation efficacy, nafamostat may offer a more favorable metabolic safety profile with

fewer disturbances like alkalosis and hypocalcemia [5].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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